molecular formula C17H21NO B1328405 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine CAS No. 946699-72-5

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Cat. No.: B1328405
CAS No.: 946699-72-5
M. Wt: 255.35 g/mol
InChI Key: NEPDLCJXOCBLGA-UHFFFAOYSA-N
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Description

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a methylphenylamine structure

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. While specific information on “4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine” is not available, related compounds show weak estrogenic effects .

Safety and Hazards

The safety and hazards associated with a compound are important for handling and disposal. While specific information on “4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine” is not available, related compounds have safety data sheets (SDS) available for reference .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-11-15(9-10-16(12)18)19-14-7-5-13(6-8-14)17(2,3)4/h5-11H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPDLCJXOCBLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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